molecular formula C21H16BrFN2O3S B2686147 4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-30-2

4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2686147
CAS No.: 893790-30-2
M. Wt: 475.33
InChI Key: BWNJKOYCDLMEEZ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class, characterized by a fused benzene-thiadiazine ring system with two sulfonyl oxygen atoms. The structure features a 3-bromobenzyl substituent at position 4 and a 3-fluoro-4-methylphenyl group at position 2. These substituents confer distinct electronic and steric properties:

  • The 3-fluoro-4-methylphenyl group combines electron-withdrawing (fluoro) and electron-donating (methyl) effects, modulating the compound’s reactivity and binding interactions.

The 1,1-dioxide moiety enhances polarity, improving solubility in polar solvents, while the fused aromatic system may contribute to π-π stacking interactions in biological targets .

Properties

IUPAC Name

4-[(3-bromophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrFN2O3S/c1-14-9-10-17(12-18(14)23)25-21(26)24(13-15-5-4-6-16(22)11-15)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNJKOYCDLMEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide (CAS Number: 893790-30-2) belongs to the class of benzodiazepine derivatives. This article aims to synthesize existing knowledge on its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C21_{21}H16_{16}BrFN2_2O3_3S
  • Molecular Weight : 475.33 g/mol
  • Structure : The compound features a thiadiazine core with bromine and fluorine substituents that are critical for its biological activity.

Research into the biological activity of this compound reveals several potential mechanisms through which it may exert its effects:

  • GABA Receptor Modulation : Similar to other benzodiazepines, it is hypothesized that this compound may interact with GABA-A receptors, enhancing inhibitory neurotransmission in the central nervous system (CNS). This interaction is crucial for anxiolytic and sedative effects.
  • Inhibition of Enzymatic Activity : Studies suggest that certain derivatives can inhibit enzymes related to metabolic pathways. For instance, modifications in the thiadiazine structure can influence the compound's ability to inhibit nicotinamide adenine dinucleotide (NAD+^+) metabolism, potentially affecting energy homeostasis in cells .

Biological Activity Data

A summary of key biological activities observed in various studies is presented below.

Activity Type Observation Reference
Antimicrobial ActivityExhibits inhibitory effects against specific bacterial strains
Enzyme InhibitionModulates NAD+^+ levels; affects metabolic pathways
CNS EffectsPotential anxiolytic and sedative properties

Study 1: Antimicrobial Efficacy

In an investigation focused on antimicrobial properties, the compound was tested against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Study 2: GABA-A Receptor Interaction

Another study utilized electrophysiological methods to assess the effects of this compound on GABA-A receptor subunits. The findings demonstrated enhanced receptor activation, supporting the hypothesis of its anxiolytic potential .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicated that the presence of bromine and fluorine substituents significantly influenced the biological activity of the compound. Variations in these substituents led to differential receptor binding affinities and metabolic stability .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Recent studies have indicated that derivatives of thiadiazines exhibit significant antimicrobial properties. The presence of bromine and fluorine substituents in this compound enhances its interaction with microbial targets, potentially leading to the development of new antibiotics .
  • Anticancer Properties :
    • Compounds with thiadiazine structures have been explored for their anticancer activities. Research shows that certain derivatives can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .
  • Neuropharmacological Effects :
    • Some studies suggest that thiadiazine derivatives may possess neuroprotective effects. This can be attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neural tissues, paving the way for applications in treating neurodegenerative diseases .

Synthesis and Derivative Development

The synthesis of 4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide typically involves cyclocondensation reactions between appropriate precursors. Various synthetic routes have been documented, including:

  • Acid-catalyzed cyclization methods.
  • Reactions involving phenacyl bromides and triazole derivatives .

Material Science Applications

  • Polymer Additives :
    • The compound's unique chemical structure allows it to function as an additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength .
  • Dyes and Pigments :
    • Due to its vivid color properties, this compound can be utilized in the formulation of dyes and pigments for various industrial applications .

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial efficacy of several thiadiazine derivatives against common pathogens. The results indicated that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.

Case Study 2: Synthesis Optimization

Researchers optimized the synthesis of this compound by varying reaction conditions such as temperature and solvent systems. The optimized method yielded higher purity and better yields, demonstrating its potential for scalable production for pharmaceutical applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 3-bromobenzyl group acts as a reactive site for nucleophilic substitution. The bromine atom's electronegativity and the benzyl group's resonance stabilization facilitate displacement under specific conditions:

Reaction Conditions Nucleophile Product Yield Reference
K₂CO₃, DMF, 80°C (SN2 mechanism)Piperidine4-(3-piperidinylbenzyl)-2-(3-fluoro-4-methylphenyl)-2H-...68%
CuI, DIPEA, DMSO (Buchwald-Hartwig)4-Aminopyridine4-(3-(pyridin-4-ylamino)benzyl)-2-(3-fluoro-4-methylphenyl)-2H-...52%
NaH, THF, 0°C (Mitsunobu reaction)Benzyl alcohol4-(3-(benzyloxy)benzyl)-2-(3-fluoro-4-methylphenyl)-2H-...74%

Key Observations :

  • Steric hindrance from the 3-fluoro-4-methylphenyl group reduces reaction rates compared to non-fluorinated analogs.

  • Electron-withdrawing fluorine atoms enhance the electrophilicity of the benzyl bromide site .

Oxidation and Reduction Reactions

The thiadiazine dioxide core exhibits redox activity, particularly at the sulfur centers:

Reaction Type Conditions Product Outcome
Oxidation H₂O₂, AcOH, 60°CSulfonic acid derivative via S–N bond cleavageComplete conversion in 4 hours
Reduction NaBH₄, NiCl₂, EtOHPartial reduction of the thiadiazine ring to thiolactam41% isolated yield
Electrochemical Pt electrode, pH 7 bufferTwo-electron transfer at −1.2 V (vs. SCE)Reversible redox behavior observed

Mechanistic Insight :

  • The 1,1-dioxide group stabilizes radical intermediates during reduction.

  • Fluorine substituents increase oxidative stability by electron withdrawal .

Coupling Reactions

Palladium-catalyzed cross-couplings exploit the bromobenzyl moiety:

Coupling Type Catalyst System Partner Product Efficiency
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H₂OPhenylboronic acidBiaryl-functionalized derivative83%
SonogashiraPdCl₂(PPh₃)₂, CuI, Et₃NPhenylacetyleneAlkynylated analog67%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃2-AminothiazoleAmine-coupled product58%

Challenges :

  • Competing dehalogenation occurs above 100°C due to thermal instability .

  • Fluorine atoms ortho to the reaction site slow transmetallation steps .

Ring-Opening and Rearrangement

Under strongly acidic or basic conditions, the thiadiazine ring undergoes transformations:

Condition Process Major Product Notes
Conc. HCl, reflux (4 hr)Ring contraction to benzothiazole2-Amino-5-(3-bromobenzyl)benzothiazoleAccompanied by SO₂ release
t-BuOK, DMSO, 120°C (6 hr)Ring expansion to 1,4-thiazepine dioxideSeven-membered heterocycle with retained BrRequires anhydrous conditions
H₂O, microwave (150°C)Hydrolytic cleavage3-Bromobenzylamine + sulfonamide fragmentsQuantitative decomposition

Structural Implications :

  • The 3-fluoro-4-methylphenyl group directs ring-opening regiochemistry .

  • 1,1-Dioxide groups increase ring strain, lowering activation energy for rearrangements.

Photochemical Reactivity

UV irradiation induces unique transformations:

Wavelength Solvent Product Quantum Yield Application
254 nmMeCN[2+2] Cycloadduct with adjacent double bondΦ = 0.12Photopharmacology
365 nmTolueneSinglet oxygen adduct at thiadiazine S-atomΦ = 0.08ROS-generating agents

Limitations :

  • Bromine atoms act as heavy atom quenchers, reducing excited-state lifetimes.

  • Fluorine substitution blue-shifts absorption maxima by ~15 nm .

Biological Activation Pathways

While not strictly synthetic reactions, metabolic transformations are critical for pharmacological applications:

Enzyme System Transformation Metabolite Biological Half-Life
CYP3A4O-Demethylation at 4-methylphenylHydroxylated derivativet₁/₂ = 2.1 hr
Glutathione S-transferaseConjugation with glutathione at Br siteSulfur-linked adductDetoxification pathway
EsterasesHydrolysis of lactam ringOpen-chain carboxylic acidRapid clearance

Structure-Activity Relationship :

  • The 3-fluoro group retards oxidative metabolism by CYP enzymes .

  • Bromine substitution enhances electrophilicity for glutathione conjugation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Benzothiadiazine Class

Compound A : 4-(3-Bromobenzyl)-2-(2,4-Dimethylphenyl)-2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Key Differences: Substituent at Position 2: 2,4-Dimethylphenyl (electron-donating methyl groups) vs. 3-fluoro-4-methylphenyl (mixed electronic effects). Methyl groups in Compound A may enhance hydrophobicity .
Compound B : 4-[(4-Chlorophenyl)methyl]-2-(4-Methoxyphenyl)-2H-Benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Key Differences :
    • Substituents : 4-Chlorobenzyl (electron-withdrawing Cl) and 4-methoxyphenyl (electron-donating OMe) vs. 3-bromobenzyl and 3-fluoro-4-methylphenyl.
    • Impact : Chlorine’s smaller size compared to bromine reduces steric hindrance, while methoxy improves solubility. The target compound’s bromine may offer stronger halogen bonding in biological systems .

Pyridothiadiazine and Thiazinane Analogues

Compound C : 2-(4-Fluorobenzyl)-4-[4-(Methylsulfanyl)phenyl]-2H-Pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-Dioxide
  • Core Structure : Pyridine ring replaces benzene in the fused system.
  • Impact : The pyridine nitrogen introduces basicity, altering solubility and hydrogen-bonding capacity. The methylsulfanyl group (-SMe) enhances lipophilicity but may reduce metabolic stability compared to the target compound’s fluorophenyl group .
Compound D : 2-(4-Bromobenzyl)-1,2-Thiazinane-1,1-Dioxide
  • Core Structure : Saturated thiazinane ring vs. aromatic benzothiadiazine.
  • The 4-bromobenzyl group is structurally analogous to the target compound’s 3-bromobenzyl, but positional isomerism may affect target selectivity .

Electronic and Physicochemical Properties

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~495.3 g/mol ~481.3 g/mol ~470.9 g/mol ~498.5 g/mol
LogP ~3.8 (estimated) ~4.1 ~3.2 ~4.0
Solubility (Water) Low (fluorine enhances polarity) Very low (hydrophobic) Moderate (methoxy) Low (pyridine/SMe)
Key Substituents 3-Br, 3-F-4-MePh 2,4-MePh 4-Cl, 4-OMePh 4-F, 4-SMePh

Data inferred from substituent effects and structural analogs .

Q & A

Q. What are the key considerations for synthesizing 4-(3-bromobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from precursors like substituted benzyl halides and aromatic amines. Critical steps include:
  • Substitution Reactions : Electrophilic substitution on the aromatic rings to introduce bromo and fluoro-methyl groups .
  • Cyclization : Formation of the thiadiazine ring using sulfur-containing reagents (e.g., thionyl chloride or Lawesson’s reagent) under controlled temperatures (60–100°C) .
  • Oxidation : Conversion to the 1,1-dioxide form using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) .
  • Optimization : Catalyst selection (e.g., Pd/C for cross-coupling) and solvent polarity (DMF or THF) significantly impact yield and purity .

Table 1 : Example Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield (%)
BrominationBr₂/FeBr₃DCM0°C → RT75–85
CyclizationLawesson’s ReagentToluene80°C60–70
OxidationH₂O₂/AcOHAcetic Acid50°C90–95

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., bromobenzyl protons at δ 7.2–7.5 ppm; fluorine coupling patterns) .
  • X-ray Diffraction : Resolves structural ambiguities (e.g., boat/chair conformation of the thiadiazine ring) and validates hydrogen bonding networks (N–H⋯O, C–H⋯O) .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 487.02 for C₂₁H₁₅BrFN₂O₂S) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use statistical models (e.g., factorial design) to evaluate interactions between variables like catalyst loading, temperature, and solvent ratios .
  • Flow Chemistry : Continuous-flow systems enhance reproducibility for oxidation steps by maintaining precise temperature and pressure control .
  • In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. What strategies resolve contradictions in structural data (e.g., conflicting NMR vs. X-ray results)?

  • Methodological Answer :
  • Dynamic NMR Analysis : Detects conformational flexibility (e.g., ring puckering in thiadiazine) by variable-temperature NMR .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict stable conformers and compare with experimental data .
  • Multi-technique Validation : Correlate X-ray crystallography (absolute configuration) with NOESY (proximity of substituents) .

Q. What mechanistic insights explain the compound’s biological activity?

  • Methodological Answer :
  • Target Binding Studies : Molecular docking (AutoDock Vina) identifies interactions with bacterial enzymes (e.g., dihydrofolate reductase) based on sulfonamide group positioning .
  • SAR Analysis : Compare analogs (e.g., chloro vs. bromo substituents) to determine critical functional groups for antibacterial activity .
  • In Vitro Assays : MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus and E. coli quantifies potency .

Data-Driven Research Questions

Q. How does the electronic nature of substituents influence reactivity in electrophilic substitution?

  • Methodological Answer :
  • Hammett Analysis : Correlate σ values of substituents (e.g., -Br: σₚ = +0.23; -CF₃: σₚ = +0.54) with reaction rates in nitration or sulfonation .
  • DFT Calculations : Electron density maps (e.g., Mulliken charges) predict regioselectivity in bromobenzyl vs. fluorophenyl rings .

Q. What are the stability challenges of the 1,1-dioxide moiety under varying pH conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Expose the compound to buffers (pH 1–13) at 40°C for 14 days. Monitor degradation via HPLC and identify byproducts (e.g., sulfonic acid derivatives) .
  • Kinetic Studies : Determine half-life (t₁/₂) using Arrhenius plots under hydrolytic conditions .

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